molecular formula C27H31N3O5 B11385398 4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11385398
M. Wt: 477.6 g/mol
InChI Key: LFSFELTYZMPTPM-UHFFFAOYSA-N
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Description

4-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-5-(3-ETHOXYPROPYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-5-(3-ETHOXYPROPYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-5-(3-ETHOXYPROPYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove double bonds or reduce ketones to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the double bonds would yield a fully saturated compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-5-(3-ETHOXYPROPYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-c]pyrazole derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity and applications.

Uniqueness

The uniqueness of 4-[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-5-(3-ETHOXYPROPYL)-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C27H31N3O5

Molecular Weight

477.6 g/mol

IUPAC Name

4-(3-ethoxy-4-prop-2-enoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H31N3O5/c1-4-15-35-21-13-12-18(17-22(21)34-6-3)26-23-24(19-10-7-8-11-20(19)31)28-29-25(23)27(32)30(26)14-9-16-33-5-2/h4,7-8,10-13,17,26,31H,1,5-6,9,14-16H2,2-3H3,(H,28,29)

InChI Key

LFSFELTYZMPTPM-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)OCC=C)OCC

Origin of Product

United States

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